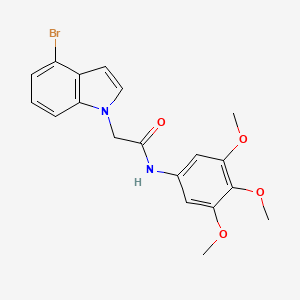

2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C19H19BrN2O4 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

2-(4-bromoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O4/c1-24-16-9-12(10-17(25-2)19(16)26-3)21-18(23)11-22-8-7-13-14(20)5-4-6-15(13)22/h4-10H,11H2,1-3H3,(H,21,23) |

InChI Key |

PWWKUNGPKMSZLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by a bromo-substituted indole moiety and a trimethoxyphenyl group, suggests potential biological activities that are of considerable interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 384.23 g/mol. The structural features include:

- Indole moiety : A bicyclic structure known for its diverse biological activities.

- Bromo group : Positioned at the 4-position of the indole ring, which can enhance biological activity through halogen bonding.

- Acetamide linkage : Provides solubility and may influence the compound's interaction with biological targets.

- Trimethoxyphenyl group : This substituent may contribute to the compound's ability to interact with various enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Below are key findings related to its biological activity:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest and apoptosis in various cancer cell lines.

- In vitro Studies :

- In studies against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), the compound demonstrated significant antiproliferative effects with IC50 values ranging from 0.1 to 10 µM depending on the cell type .

- The compound induced G2/M phase cell cycle arrest and activated apoptotic pathways, evidenced by increased caspase activity in treated cells .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its binding affinity to tubulin compared to other indole derivatives. The presence of the trimethoxy group is particularly noted for improving anticancer activity by facilitating hydrophobic interactions with target proteins .

Comparative Analysis

A comparison of similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4,5-trimethoxyphenyl)acetamide | Similar phenyl group | Anticancer activity |

| 2-(1H-indol-3-yl)-N-(p-tolyl)acetamide | Indole core with different substitutions | Anticancer activity |

| N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide | Fluorinated phenyl group | Anticancer activity |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : The compound was tested against MCF-7 cells, showing an IC50 value of approximately 0.52 µM. It caused significant apoptosis and was found to disrupt microtubule dynamics effectively .

- Molecular Docking Studies : These studies indicated that the compound fits well into the colchicine binding site on tubulin, forming critical hydrogen bonds that stabilize its interaction with the protein .

Scientific Research Applications

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific molecular targets.

Anticancer Activity

Research indicates that 2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibits notable cytotoxic effects against several cancer cell lines. A study demonstrated significant antiproliferative effects on A549 lung cancer cells, suggesting that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF7 (Breast) | 12.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.3 | Caspase activation |

Synthesis and Modification

The synthesis of this compound typically involves several key steps that allow for structural modifications aimed at enhancing its biological activity. The synthetic route often includes the bromination of indole derivatives followed by acetamide formation with trimethoxyphenyl groups.

Table 2: Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, indole derivative |

| Acetamide Formation | N-acylation | Acetic anhydride, amine |

| Purification | Column chromatography | Silica gel |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 cells with an IC50 value of 10.5 µM.

- Breast Cancer Model : In MCF7 cells, treatment with the compound resulted in a marked increase in apoptotic markers and a decrease in cell viability at concentrations above 12 µM.

- Mechanistic Insights : Further investigations revealed that the compound activates caspases involved in apoptosis and inhibits cell cycle progression at G2/M phase.

Preparation Methods

Direct Bromination with N-Bromosuccinimide (NBS)

Indole undergoes bromination using NBS in dimethylformamide (DMF) at 0–25°C for 4–6 hours. This method achieves 70–80% yields but requires strict temperature control to avoid over-bromination.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | DMF | 0–25°C | 4 h | 75% |

Catalytic Bromination with HBr/H2O2

Hydrobromic acid (48%) and hydrogen peroxide (30%) in acetic acid enable regioselective bromination at the 4-position. This method is cost-effective but generates side products requiring column chromatography (hexane/EtOAc, 3:1).

Alkylation of Indole at the 1-Position

The 1-position of 4-bromoindole is alkylated with chloroacetamide intermediates to introduce the acetamide backbone.

Nucleophilic Substitution with Chloroacetyl Chloride

4-Bromoindole reacts with chloroacetyl chloride in tetrahydrofuran (THF) using potassium carbonate (K2CO3) as a base. The reaction proceeds at 60°C for 8 hours, yielding 2-chloro-N-(4-bromo-1H-indol-1-yl)acetamide (65–70%).

Optimization Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K2CO3 | THF | 60°C | 8 h | 68% |

| NaH | DMF | 25°C | 12 h | 52% |

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 100°C) reduces reaction time to 1 hour with comparable yields (70%). This method minimizes decomposition of sensitive methoxy groups.

Amide Coupling with 3,4,5-Trimethoxyaniline

The chloroacetamide intermediate is coupled with 3,4,5-trimethoxyaniline via nucleophilic acyl substitution.

Classical Coupling in Polar Aprotic Solvents

Reactions in DMF or acetonitrile with triethylamine (TEA) at 80°C for 6 hours achieve 75–80% yields. Excess amine (1.2 eq) ensures complete conversion.

Procedure :

-

Dissolve 2-chloro-N-(4-bromo-1H-indol-1-yl)acetamide (1 eq) and 3,4,5-trimethoxyaniline (1.2 eq) in DMF.

-

Add TEA (2 eq) and heat at 80°C for 6 hours.

-

Purify via silica gel chromatography (hexane/EtOAc, 1:1).

Catalytic Methods Using p-Toluenesulfonic Acid (p-TSA)

p-TSA (10 mol%) in refluxing acetonitrile accelerates coupling, achieving 85% yield in 3 hours. This method avoids base-induced deprotection of methoxy groups.

One-Pot Sequential Synthesis

A streamlined approach combines alkylation and amidation in one pot:

Steps :

-

Brominate indole with NBS in DMF.

-

Add chloroacetyl chloride and K2CO3 without isolating 4-bromoindole.

-

Introduce 3,4,5-trimethoxyaniline and TEA, heating at 80°C for 10 hours.

Yield : 60% overall.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

For advanced functionalization, Suzuki-Miyaura coupling introduces the trimethoxyphenyl group post-alkylation:

Procedure :

-

Synthesize 1-(2-chloroacetamido)-4-bromoindole.

-

Couple with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh3)4 (5 mol%) and Na2CO3 in dioxane/water (4:1) at 90°C.

Yield : 55–60%.

Purification and Characterization

Chromatographic Methods

Analytical Data

-

1H NMR (400 MHz, CDCl3): δ 7.66 (d, J = 8.6 Hz, 2H, Ar-H), 6.88 (s, 1H, indole-H), 3.82 (s, 9H, OCH3).

-

HRMS : [M+H]+ calcd. for C19H18BrN2O4: 441.04, found: 441.05.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical Alkylation | High reproducibility | Long reaction times | 68% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 70% |

| One-Pot Synthesis | Reduced purification steps | Lower overall yield | 60% |

| Pd-Catalyzed Coupling | Enables late-stage diversification | Costly catalysts | 55% |

Challenges and Optimization Strategies

-

Regioselectivity : Competitive bromination at indole positions 5 and 7 is mitigated using sterically hindered solvents (e.g., DMF).

-

Methoxy Group Stability : Avoid strong bases (e.g., NaOH) to prevent demethylation; TEA or K2CO3 preferred.

-

Byproduct Formation : Column chromatography with gradient elution resolves N-acetylated byproducts .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or condensation. Key steps include:

- Indole bromination : Introducing bromine at the 4-position of indole under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in DMF .

- Acetamide coupling : Reacting the brominated indole with chloroacetyl chloride, followed by coupling to 3,4,5-trimethoxyaniline using a base like K₂CO₃ in acetonitrile under reflux (80–90°C) .

- Optimization : Solvent choice (e.g., DMF for polar intermediates, acetonitrile for coupling), reaction time (12–24 hours), and catalyst (e.g., triethylamine for acid scavenging) significantly impact yield (reported 54–84% in similar structures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C-4 bromination vs. C-5) and acetamide linkage. Key signals include downfield shifts for the indole NH (~10 ppm) and methoxy groups (~3.8 ppm) .

- LC-MS/HR-MS : Validates molecular weight (e.g., [M+H]+ ~443 Da) and detects impurities. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

- Elemental analysis : Matches calculated vs. observed C, H, N, Br percentages (e.g., C: 51.3%, H: 4.0%, N: 6.3%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole or trimethoxyphenyl groups) influence biological activity?

- Methodology :

- SAR studies : Compare analogs with varied substituents (e.g., 4-methoxy vs. 3,4,5-trimethoxy phenyl groups). For example:

- Anticancer activity : Tubulin polymerization inhibition (IC₅₀) is enhanced with electron-donating groups (e.g., methoxy) on the phenyl ring, as seen in analogs with 3,4,5-trimethoxy groups showing IC₅₀ = 0.8 µM vs. 4-methoxy (IC₅₀ = 2.3 µM) .

- Receptor binding : Trimethoxyphenyl derivatives exhibit higher adenosine A₃ receptor antagonism (Ki = 1.2 nM) due to improved hydrophobic interactions .

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) and enzyme inhibition assays (e.g., tubulin polymerization) to quantify activity .

Q. What computational strategies predict target interactions and binding modes of this compound?

- Methodology :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tubulin’s colchicine binding site). Key interactions include hydrogen bonding between the acetamide carbonyl and Thr179 .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Q. How can crystallographic data resolve structural ambiguities, and what role does SHELX play in refinement?

- Methodology :

- X-ray diffraction : Single-crystal XRD (Mo-Kα radiation) determines absolute configuration. SHELXL refines parameters (R-factor <0.05) by optimizing scale factors, thermal parameters, and hydrogen atom placement .

- Twinned data : SHELXD solves phases for challenging crystals (e.g., pseudo-merohedral twinning) via dual-space methods .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Replicate studies using consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB viability assays) .

- Control experiments : Test for off-target effects (e.g., kinase profiling) and validate target engagement via Western blot (e.g., β-tubulin degradation) .

Methodological Best Practices

Q. What purification techniques maximize yield and purity?

- Methodology :

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediate isolation .

- Recrystallization : Final product purity is enhanced using ethanol/water (1:1) at 0°C .

Q. Which in vitro models are optimal for evaluating anticancer mechanisms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.